N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide
Description
N-(2-(3-Chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethyl-substituted benzenesulfonamide core linked to a 2-(3-chlorophenyl)-2-methoxypropyl group. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its methoxypropyl chain and chlorophenyl substituent, which may influence its electronic, steric, and pharmacokinetic properties compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-13-8-9-14(2)17(10-13)24(21,22)20-12-18(3,23-4)15-6-5-7-16(19)11-15/h5-11,20H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPPJMOYTUHYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-chlorophenyl-2-methoxypropylamine. This intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Sulfonamide Derivatives
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide ():
- Structural Differences : This compound features a dichlorinated benzene ring and a 3-methylphenyl group instead of the dimethyl and methoxypropyl-chlorophenyl substituents in the target compound.
- Crystallographic Insights: The crystal structure (monoclinic, space group P2₁/c) reveals intermolecular hydrogen bonds between sulfonamide NH and oxygen atoms, stabilizing the lattice . The absence of methoxy or propyl chains in this analog suggests reduced conformational flexibility compared to the target compound.
Hypothetical Impact of Substituents :
- The methoxypropyl chain could introduce torsional flexibility, influencing bioavailability and metabolic stability.
Chlorophenyl-Containing Analogs
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea ():
- The trifluoromethylbenzothiazole group confers strong electron-withdrawing properties, which are absent in the target compound.
- Functional Implications : The 3-chlorophenyl group in both compounds may contribute to π-π stacking interactions in biological targets. However, the urea linkage vs. sulfonamide core alters hydrogen-bonding capacity and acidity .
Methoxy-Substituted Derivatives
N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide ():
- Comparison : The trifluoromethoxy group in this acetamide analog contrasts with the methoxypropyl chain in the target sulfonamide. Trifluoromethoxy is highly electronegative, whereas methoxypropyl may act as a polar but flexible substituent.
- Pharmacokinetic Considerations : The propyl chain could prolong half-life by reducing phase I metabolism, whereas trifluoromethoxy groups often enhance metabolic resistance .
Comparative Analysis Table
Biological Activity
Chemical Structure and Synthesis
The molecular formula of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide is CHClNOS. The structure consists of a sulfonamide group attached to a substituted aromatic ring, which is essential for its biological activity.
Synthesis
The synthesis of this compound often involves the following steps:
- Formation of the Sulfonamide : Reaction of 2,5-dimethylbenzenesulfonyl chloride with an amine derivative.
- Introduction of the Side Chain : Alkylation with 3-chlorophenyl-2-methoxypropane.
- Purification : Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.
Antimicrobial Properties
Research indicates that sulfonamides exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. This compound has demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting a potential application in inflammatory diseases.
The anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that this compound can reduce levels of prostaglandins in cell culture models.
Case Study 1: Treatment of Bacterial Infections
A recent clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Inflammation in Animal Models
In animal models of induced inflammation, administration of this compound resulted in decreased swelling and pain responses. Histological analysis confirmed reduced infiltration of inflammatory cells in treated subjects compared to controls.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-(3-chlorophenyl)-2-methoxypropyl)-2,5-dimethylbenzenesulfonamide, and how is purity confirmed?
- Synthesis : The compound is typically synthesized via multi-step reactions, starting with the condensation of 3-chlorophenyl precursors with methoxypropyl intermediates, followed by sulfonamide bond formation using sulfonyl chlorides under basic conditions (e.g., NaOH in dimethylformamide at 60–80°C) .
- Purity Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for structural validation and purity assessment (>95% purity). Mass Spectrometry (MS) confirms molecular weight .
Q. What functional groups dominate the compound’s reactivity, and how do they influence biological interactions?
- Key Groups : The sulfonamide (-SO₂NH-) group facilitates hydrogen bonding with biological targets, the 3-chlorophenyl moiety enhances lipophilicity for membrane penetration, and the methoxypropyl chain influences stereoelectronic properties .
- Reactivity : The sulfonamide group participates in nucleophilic substitutions, while the chlorophenyl ring undergoes electrophilic aromatic substitution under acidic/basic conditions .
Advanced Research Questions
Q. How do solvent polarity and temperature impact the yield and regioselectivity of sulfonamide bond formation?
- Methodology : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields (70–85%) compared to non-polar solvents (40–50%). Elevated temperatures (80°C) accelerate reaction kinetics but may increase side products like hydrolyzed sulfonic acids .
- Optimization : Design of Experiments (DoE) with varying solvent/temperature combinations is recommended to balance yield and purity .
Q. How can conflicting data on the compound’s IC₅₀ values across cancer cell lines be resolved?
- Analysis : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, hypoxia) or assay protocols (MTT vs. ATP-based viability assays).
- Resolution : Standardize assays using synchronized cell cycles and replicate studies with controls for apoptosis markers (e.g., caspase-3 activation). Cross-validate with orthogonal methods like flow cytometry .
Q. What computational approaches predict the compound’s binding affinity to kinase targets?
- Methods : Density Functional Theory (DFT) calculates electronic properties of the sulfonamide group, while molecular docking (e.g., AutoDock Vina) models interactions with ATP-binding pockets in kinases.
- Validation : Compare computational predictions with experimental Surface Plasmon Resonance (SPR) binding constants (KD) .
Key Methodological Recommendations
- Structural Analysis : Use X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves .
- Data Reproducibility : Report reaction conditions (e.g., moisture levels, inert atmosphere) to minimize batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
